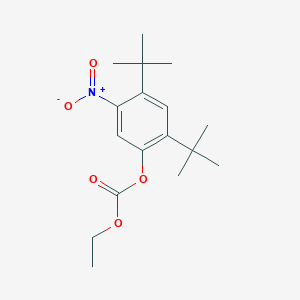
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is an organic compound with the molecular formula C16H23NO5. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group on the aromatic ring, along with an ethyl carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Di-tert-butyl-5-nitrophenol+Ethyl chloroformate→2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamate or carbonate derivatives.
Hydrolysis: The ester bond in the ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield 2,4-Di-tert-butyl-5-nitrophenol and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate.
Substitution: Carbamate or carbonate derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Di-tert-butyl-5-nitrophenol and ethanol.
科学的研究の応用
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in organic synthesis.
Biology: Investigated for its potential use in the development of bioactive compounds, including pharmaceuticals.
Medicine: Explored for its potential as a prodrug, where the ethyl carbonate group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate depends on its specific application. In the context of its use as a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate: Similar structure but with a methyl carbonate group instead of an ethyl carbonate group.
2,4-Di-tert-butyl-5-nitrophenyl-d10 methyl carbonate: Isotopically labeled version of the methyl carbonate derivative.
5-Nitro-2,4-di-tert-butylphenyl methyl carbonate: Another derivative with a methyl carbonate group.
Uniqueness
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is unique due to the presence of the ethyl carbonate group, which can influence its reactivity and solubility compared to its methyl carbonate counterparts. This structural difference can affect its suitability for specific applications, such as its use as a prodrug or in the synthesis of complex organic molecules.
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(2,4-ditert-butyl-5-nitrophenyl) ethyl carbonate |
InChI |
InChI=1S/C17H25NO5/c1-8-22-15(19)23-14-10-13(18(20)21)11(16(2,3)4)9-12(14)17(5,6)7/h9-10H,8H2,1-7H3 |
InChIキー |
DSVNOTKXJOLTEG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
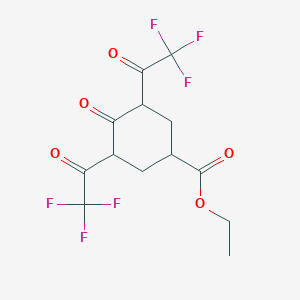
![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B15281896.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
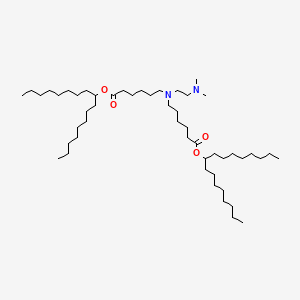
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281906.png)
![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)

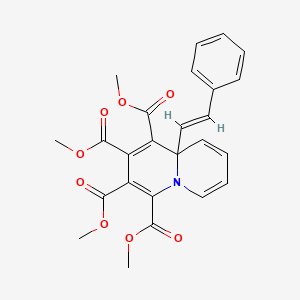
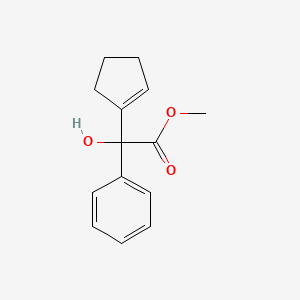
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
